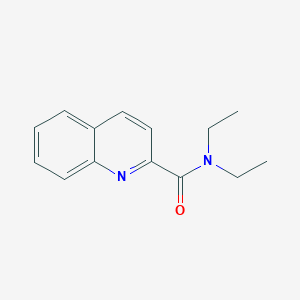

N,N-diethylquinoline-2-carboxamide

Description

Properties

IUPAC Name |

N,N-diethylquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-3-16(4-2)14(17)13-10-9-11-7-5-6-8-12(11)15-13/h5-10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHAGEXLVIIGNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylquinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with diethylamine. The reaction is usually carried out in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N-diethylquinoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives .

Scientific Research Applications

N,N-diethylquinoline-2-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-diethylquinoline-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinoline ring structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations in Quinoline Carboxamides

Several quinoline carboxamides differ in substituent type, position, and electronic effects:

Key Observations :

- Electronic Effects: The diethylamide group in the target compound enhances lipophilicity compared to dimethylamino or morpholino substituents in analogs .

- Positional Isomerism: Carboxamides at C2 (target compound) vs.

- Functional Groups : The nitro group in ’s compound introduces strong electron-withdrawing effects, contrasting with the electron-donating ethyl groups in the target compound .

Core Heterocycle Modifications

Replacing the quinoline core with related heterocycles significantly impacts properties:

Key Observations :

- Quinoxaline vs.

- Dihydroquinolines: Saturation of the quinoline ring () disrupts aromaticity, altering electronic properties and biological activity .

Key Observations :

- Late-Stage Functionalization : The target compound’s iodination step (67% yield) highlights adaptability for introducing radioisotopes or imaging tags .

- Catalytic Efficiency : Palladium-catalyzed methods (–2) offer regioselectivity but require stringent conditions compared to tin-mediated reductions .

Q & A

Q. What are the standard synthetic routes for N,N-diethylquinoline-2-carboxamide and its derivatives, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of This compound derivatives typically involves:

- One-pot iodination : Starting from 4-(2-aminophenyl)-N,N-diethylquinoline-2-carboxamide, iodination is achieved using p-toluenesulfonic acid, polymer-supported nitrite, and sodium iodide at 60°C for 16 hours. Purification via flash column chromatography (40% ethyl acetate in petroleum ether) yields derivatives like 4-(2-iodophenyl)-N,N-diethylquinoline-2-carboxamide (67% yield) .

- Iterative nucleophilic addition : Carbon nucleophiles can be added to N,N-dialkyl carboxamides under mild conditions, leveraging bench-stable reagents and adaptable protocols for scalability .

Q. Optimization Strategies :

- Vary reaction temperature (e.g., 60°C vs. room temperature) to balance reaction rate and byproduct formation.

- Adjust stoichiometry of nitrite and iodide sources to improve regioselectivity.

- Test alternative catalysts (e.g., Pd/C for reductive steps) to enhance yield .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound derivatives?

Methodological Answer: Characterization relies on a combination of analytical techniques:

- Spectroscopy :

- Mass Spectrometry : LC–MS (ESI) confirms molecular weight (e.g., [M+H]⁺ signals) and fragmentation patterns .

- Chromatography : HPLC or TLC (ethyl acetate/petroleum ether systems) monitors purity (>95% by area normalization) .

Table 1 : Representative Analytical Data for This compound Derivatives

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

Methodological Answer: SAR studies require systematic structural modifications and biological assays:

- Core Modifications : Introduce substituents at the quinoline 4-position (e.g., iodophenyl, chlorophenyl) to enhance target binding. Evidence shows iodinated derivatives exhibit improved pharmacokinetic properties .

- Amide Side-Chain Variations : Replace diethyl groups with bulkier alkyl chains (e.g., cyclopropyl) to modulate lipophilicity and metabolic stability .

- Biological Assays :

- Antiproliferative Activity : Test against cancer cell lines (e.g., IC₅₀ determination via MTT assay) .

- Target Engagement : Use SPR or fluorescence polarization to measure binding affinity to enzymes (e.g., kinases) .

Key Finding : Chlorophenyl-substituted analogs show enhanced apoptotic activity due to improved membrane permeability and target interaction .

Q. What strategies are effective in resolving contradictory data in the biological activity of quinoline carboxamide derivatives?

Methodological Answer: Contradictions often arise from variability in experimental design. Mitigation strategies include:

- Control Standardization :

- Use consistent solvent systems (e.g., DMSO concentration ≤0.1% in cell assays) to avoid cytotoxicity artifacts .

- Include positive controls (e.g., doxorubicin for antiproliferative assays) to validate assay conditions .

- Data Reprodubility :

- Replicate experiments across independent labs to confirm trends.

- Validate findings using orthogonal assays (e.g., Western blotting alongside viability assays) .

- Computational Validation :

Case Study : Discrepant IC₅₀ values for a chlorophenyl derivative were resolved by identifying batch-to-batch purity variations (HPLC analysis) and standardizing synthetic protocols .

Q. How can computational tools guide the design of this compound derivatives with improved pharmacokinetics?

Methodological Answer: Computational approaches include:

- ADMET Prediction : Tools like SwissADME calculate logP (optimal range: 2–3), polar surface area (<140 Ų), and CYP450 inhibition profiles to prioritize compounds .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with EGFR kinase) to identify critical hydrogen bonds (e.g., quinoline N1 with Thr766) .

- QSAR Modeling : Use 2D/3D descriptors (e.g., Hammett constants) to correlate substituent effects with bioactivity. For example, electron-withdrawing groups at the 4-position enhance metabolic stability .

Table 2 : Computed Pharmacokinetic Parameters for a Lead Derivative

| Parameter | Value | Implication |

|---|---|---|

| logP | 2.8 | Optimal lipophilicity for oral absorption |

| TPSA | 85 Ų | Moderate blood-brain barrier penetration |

| CYP3A4 Inhibition | High | Prioritize analogs with lower risk |

Q. What are the challenges in scaling up the synthesis of this compound derivatives for preclinical studies?

Methodological Answer: Key challenges and solutions include:

- Byproduct Formation : Optimize stoichiometry (e.g., excess NaI in iodination) and use flow chemistry to improve mixing .

- Purification Complexity : Replace column chromatography with recrystallization (e.g., ethanol/water systems) for cost-effective scale-up .

- Thermal Sensitivity : Monitor exothermic reactions (e.g., nitration) using in situ FTIR to prevent decomposition .

Best Practice : Pilot batches (10–100 g) should validate reproducibility before proceeding to kilogram-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.